1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene
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Overview
Description
1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C12H14BrFO2. This compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, a fluorine atom, and a methoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene typically involves multiple steps, starting from commercially available precursors
Bromination: The initial step involves the bromination of a suitable benzene derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Substitution Reactions: The brominated intermediate undergoes further substitution reactions to introduce the cyclopentyloxy, fluoro, and methoxy groups. These reactions typically involve the use of reagents such as cyclopentanol, fluorinating agents, and methanol under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) or bromine (Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-(cyclopentyloxy)benzene: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the cyclopentyloxy group, leading to different chemical and physical properties.
1-Bromo-3-(cyclopentyloxy)-4-methoxybenzene:
The presence of the cyclopentyloxy, fluoro, and methoxy groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-cyclopentyloxy-2-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c1-15-10-7-6-9(13)11(14)12(10)16-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBQEWRYSDIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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